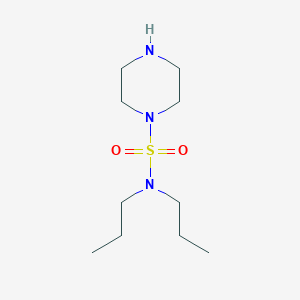

N,N-dipropylpiperazine-1-sulfonamide

Description

Properties

IUPAC Name |

N,N-dipropylpiperazine-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23N3O2S/c1-3-7-12(8-4-2)16(14,15)13-9-5-11-6-10-13/h11H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHHDVPMEGINICA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N,N-Dipropylpiperazine-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antiviral, and pharmacological effects, supported by research findings and case studies.

Chemical Structure and Properties

This compound belongs to the class of sulfonamides, characterized by the presence of a sulfonamide group (-SO2NH2) attached to a piperazine ring. This structure is significant as it influences the compound's interaction with biological systems.

1. Antimicrobial Activity

Sulfonamides, including this compound, are known for their antimicrobial properties. They inhibit bacterial growth by interfering with folate synthesis, essential for DNA replication. This mechanism is primarily due to their structural similarity to para-aminobenzoic acid (PABA), which is a substrate for the enzyme dihydropteroate synthase involved in folate biosynthesis.

Research Findings:

- A study demonstrated that sulfonamides exhibit pronounced activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- The presence of electron-withdrawing groups in the structure enhances antibacterial potency .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

2. Antiviral Activity

Recent studies have indicated that certain sulfonamide derivatives possess antiviral properties. For instance, compounds with heterocyclic structures similar to this compound have shown effectiveness against viruses like coxsackievirus B and avian paramyxovirus .

Case Study:

A synthesized derivative of this compound exhibited significant inhibitory activity against viral glycoproteins, indicating potential as an antiviral agent .

3. Pharmacological Effects

The pharmacological profile of this compound is also notable. Research indicates that this compound may affect cardiovascular functions by altering perfusion pressure and coronary resistance through calcium channel inhibition .

Experimental Design:

An experiment evaluated the effects of various sulfonamides on perfusion pressure in isolated rat hearts:

| Group | Compound | Dose | Effect on Perfusion Pressure |

|---|---|---|---|

| I | Control | - | Baseline |

| II | This compound | 0.001 nM | Decreased perfusion pressure |

| III | Other Sulfonamide Derivative | 0.001 nM | Variable effects |

Comparison with Similar Compounds

(i) Alkyl vs. Aryl Substituents

- Benzhydryl and nitrobenzenesulfonyl groups (): Introduce steric bulk and electron-withdrawing effects, which may improve receptor binding but reduce solubility. The nitro group also increases molecular weight and polarity .

- 4-Methylbenzyl group (): Balances lipophilicity and aromatic interactions, likely influencing target selectivity in enzyme inhibition .

(ii) Heterocyclic Modifications

Research Findings and Analytical Methods

- Synthesis and Characterization : Most analogs (e.g., ) were synthesized via nucleophilic substitution or coupling reactions, with purity confirmed by NMR, LCMS, and elemental analysis .

- Biological Evaluation: Compounds with trifluoromethyl or nitro groups demonstrated higher potency in antimicrobial and kinase inhibition assays, though cytotoxicity risks were noted .

- Pharmacokinetic Profiling : Dipropyl derivatives are hypothesized to exhibit balanced logP values (2–3), optimizing absorption and distribution compared to polar nitro-containing analogs .

Preparation Methods

Sulfonylation Using Sulfamide in Pyridine

One of the common methods involves reacting N-substituted piperazines with sulfamide in pyridine solvent. The reaction is typically conducted at elevated temperatures (100–120°C) for extended periods (16–24 hours), sometimes under inert nitrogen atmosphere to prevent side reactions.

| Entry | Yield (%) | Reaction Conditions | Experimental Details |

|---|---|---|---|

| 1 | 28 | Pyridine, 120°C, 16 h | N-methylethylenediamine (1.2 g, 16.2 mmol) + sulfamide (1.867 g, 19.4 mmol) stirred and heated in pyridine. Post-reaction workup involved extraction and purification yielding a colorless oil. |

| 2 | 52.3 | Pyridine, reflux, 3 h | N-methylethylenediamine (1.5 g, 20.8 mmol) + sulfuric diimide (2.0 g, 20.8 mmol) refluxed in pyridine (20 mL). Purification by column chromatography yielded a white solid. |

| 3 | 68.7 | N-methylacetamide solvent, room temperature | Reaction of 2-methyl-1,2,5-thiadiazolidine-1,1-dioxide in DMF with sodium hydride and 1-fluoro-4-nitrobenzene, followed by extraction and crystallization. Although this example is for a related sulfonamide, it demonstrates use of strong bases and polar aprotic solvents. |

These methods highlight the importance of pyridine as both solvent and base, facilitating the sulfonylation reaction by activating the sulfamide and stabilizing intermediates.

Sulfonylation in 1,4-Dioxane

Another approach uses 1,4-dioxane as solvent with sulfamide under reflux conditions for 18–20 hours. This method tends to give lower yields (~16%) but can be suitable for specific substrate solubility profiles.

| Entry | Yield (%) | Reaction Conditions | Experimental Details |

|---|---|---|---|

| 4 | 16 | 1,4-Dioxane, reflux, 20 h | N-methylethylenediamine added dropwise to sulfamide in dioxane, refluxed for 18 h, solvent removed, purified by flash chromatography. |

This method is less efficient but offers an alternative for substrates sensitive to pyridine or requiring milder conditions.

Use of Sulfonyl Chlorides and Novel Sulfonylation Reagents

Sulfonyl chlorides are classical reagents for sulfonamide synthesis. Secondary amines such as dipropylpiperazine react with benzenesulfonyl chloride in the presence of bases like pyridine to yield sulfonamides with high efficiency.

A novel reagent, 1-phenylsulfonylbenzotriazole, has been developed to convert aliphatic and aromatic amines into corresponding sulfonamides under mild conditions, broadening the scope of sulfonamide synthesis.

Using pyridine as a base in chlorinated solvents, excellent yields (up to 97%) of sulfonamides from secondary amines and benzenesulfonyl chloride have been reported, demonstrating the efficiency of this classical approach.

Mechanistic Insights and Optimization

The sulfonylation reaction mechanism typically involves nucleophilic attack of the amine nitrogen on the sulfonyl electrophile (sulfamide or sulfonyl chloride), forming the sulfonamide bond.

Bases such as pyridine serve dual roles: neutralizing the acid byproducts and activating the sulfonylating agent.

Reaction temperature and time are crucial parameters; higher temperatures (100–120°C) and prolonged times (16–24 h) favor higher conversion but may increase side reactions.

Inert atmosphere (nitrogen) is sometimes employed to prevent oxidation or moisture-sensitive side reactions.

Comparative Data Table of Preparation Methods

| Method | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Sulfamide + N-substituted piperazine | Pyridine | 120°C | 16–24 h | 28–68.7 | Common method, requires purification steps |

| Sulfamide + N-substituted piperazine | 1,4-Dioxane | Reflux | 18–20 h | 16 | Lower yield, alternative solvent |

| Sulfonyl chloride + secondary amine | Pyridine | RT to reflux | Few hours | Up to 97 | High yield, classical sulfonylation |

| Sulfonyl chloride + secondary amine | Using 1-phenylsulfonylbenzotriazole | Mild conditions | Few hours | High yield | Novel reagent, mild and efficient sulfonylation |

Summary of Research Findings

Pyridine is the preferred solvent and base for sulfonylation reactions leading to N,N-dipropylpiperazine-1-sulfonamide due to its ability to facilitate the reaction and neutralize byproducts.

Sulfamide and sulfonyl chlorides are effective sulfonylating agents, with sulfonyl chlorides generally providing higher yields under milder conditions.

Reaction conditions such as temperature, solvent choice, and reaction duration significantly impact the yield and purity of the target sulfonamide.

Novel reagents like 1-phenylsulfonylbenzotriazole offer promising alternatives for sulfonamide synthesis with improved efficiency and milder reaction conditions.

Q & A

Q. What are the key steps in synthesizing N,N-dipropylpiperazine-1-sulfonamide, and how can reaction conditions influence product yield?

The synthesis typically involves:

- Piperazine Ring Formation : Reacting hydrazine with a dicarbonyl compound to generate the piperazine core .

- Sulfonamide Introduction : Reacting the piperazine derivative with a sulfonyl chloride (e.g., propane sulfonyl chloride) in the presence of a base like triethylamine to introduce the sulfonamide group .

- Propyl Group Addition : Alkylation or nucleophilic substitution to attach dipropyl groups to the piperazine nitrogen atoms.

Q. Critical Factors :

- Temperature control during sulfonylation (20–40°C) minimizes side reactions like over-sulfonation .

- Solvent polarity (e.g., dichloromethane vs. DMF) affects reaction kinetics and purity .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Recrystallization : Use solvents like ethanol/water mixtures to remove unreacted starting materials .

- Column Chromatography : Silica gel with gradients of ethyl acetate/hexane separates sulfonamide derivatives from byproducts (e.g., hydroxylated analogs) .

- HPLC : For high-purity requirements (>98%), reverse-phase C18 columns with acetonitrile/water mobile phases are recommended .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during sulfonamide functionalization?

- Byproduct Analysis : Common byproducts include hydroxylated derivatives (from hydrolysis) or disubstituted sulfonamides. LC-MS and NMR help identify these .

- Optimization Strategies :

- Use anhydrous conditions and molecular sieves to suppress hydrolysis .

- Employ slow addition of sulfonyl chloride to reduce dimerization .

- Monitor pH (8–10) to balance reactivity and stability of intermediates .

Q. How can contradictions in spectral data (e.g., NMR or LC-MS) for this compound derivatives be resolved?

- NMR Discrepancies :

- Rotameric forms of the piperazine ring can cause signal splitting. Use elevated temperatures (50–60°C) to simplify spectra .

- Compare with computational models (DFT) to assign ambiguous peaks .

- LC-MS Challenges :

- Adduct formation (e.g., Na⁺/K⁺) may distort molecular ion peaks. Add 0.1% formic acid to suppress adducts .

Q. What methodologies are used to study structure-activity relationships (SAR) for this compound in enzyme inhibition?

- Targeted Modifications :

- Assay Design :

Q. How can researchers address discrepancies in biological activity data across studies?

- Controlled Variables :

- Standardize assay conditions (e.g., pH, temperature, and cell lines) to reduce variability .

- Validate purity (>95% by HPLC) to exclude confounding effects from impurities .

- Meta-Analysis :

Q. What analytical techniques are critical for characterizing the stability of this compound under physiological conditions?

- Forced Degradation Studies :

- Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions, followed by LC-MS to identify degradation products .

- Thermal Stability :

- Use TGA/DSC to determine decomposition temperatures and hygroscopicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.